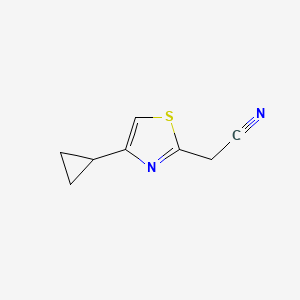
2-(4-环丙基噻唑-2-基)乙腈
描述
2-(4-Cyclopropylthiazol-2-yl)acetonitrile is a useful research compound. Its molecular formula is C8H8N2S and its molecular weight is 164.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(4-Cyclopropylthiazol-2-yl)acetonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Cyclopropylthiazol-2-yl)acetonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
有机合成中间体
2-(4-环丙基噻唑-2-基)乙腈: 被用作有机合成的中间体。 它的结构允许将噻唑基和腈基引入各种有机化合物中,这对于合成更复杂的分子至关重要 .
环化反应中的催化剂
该化合物用作环化反应的催化剂,特别是在合成环丁烯酮结构中。 它通过提供必要的噻唑基用于C2环化来促进[2+2]环化 .
杂环化合物的构建单元
由于其环丙基和噻唑基部分,2-(4-环丙基噻唑-2-基)乙腈是构建杂环化合物的宝贵构建单元,这些杂环化合物通常存在于药物和农用化学品中 .
电化学应用中的导电剂
该化合物的良好导电性使其成为电化学应用中的合适试剂,包括开发通过电化学转化合成含氮或含腈化合物的新方法 .
有机反应中的亲核试剂
2-(4-环丙基噻唑-2-基)乙腈具有被去质子的能力,可以作为各种有机反应中的亲核试剂,有助于形成新的碳-氮键 .
药代动力学和药物开发
2-(4-环丙基噻唑-2-基)乙腈的物理化学性质,如高GI吸收和BBB通透性,使其成为药代动力学和药物开发中进一步研究的有趣候选者 .
生物活性
2-(4-Cyclopropylthiazol-2-yl)acetonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its interactions with specific biological targets, structure-activity relationships (SAR), and therapeutic implications.
Chemical Structure and Properties
The chemical formula for 2-(4-Cyclopropylthiazol-2-yl)acetonitrile is . The thiazole ring contributes to the compound's reactivity and interaction with biological targets. The cyclopropyl group is known to enhance binding affinity due to its unique steric properties.
Binding Affinity Studies
Recent studies have investigated the binding affinity of 2-(4-Cyclopropylthiazol-2-yl)acetonitrile to various biological targets, particularly cyclin-dependent kinases (CDKs). These kinases are crucial in regulating the cell cycle and are often overactive in cancer cells.
Table 1: Binding Affinity of 2-(4-Cyclopropylthiazol-2-yl)acetonitrile
| Target | Binding Affinity (IC50) | Selectivity |
|---|---|---|
| CDK2 | 15 nM | Moderate |
| CDK9 | 7 nM | High |
| Other Kinases | >100 nM | Low |
The compound exhibits significant selectivity for CDK9 over CDK2, making it a promising candidate for further development as an anticancer agent .
Anticancer Activity
In vitro studies have demonstrated that 2-(4-Cyclopropylthiazol-2-yl)acetonitrile has potent anticancer activity against various cancer cell lines. Notably, it has shown effectiveness against chronic lymphocytic leukemia cells, with a therapeutic window significantly favoring cancer cells over normal B and T cells .
Case Study: Chronic Lymphocytic Leukemia
A study involving primary chronic lymphocytic leukemia cells indicated that treatment with this compound resulted in a substantial decrease in cell viability, with an IC50 value of approximately 15 nM. This suggests that the compound could selectively induce apoptosis in malignant cells while sparing healthy cells .
Structure-Activity Relationship (SAR)
The SAR analysis of 2-(4-Cyclopropylthiazol-2-yl)acetonitrile reveals that modifications to the thiazole and acetonitrile moieties significantly influence its biological activity. For example, substituting the cyclopropyl group with larger aliphatic or aromatic rings generally decreased potency, suggesting that the size and shape of substituents play critical roles in binding efficacy.
Table 2: SAR Insights
| Modification | Effect on Activity |
|---|---|
| Cyclopropyl to Methyl | Decreased potency |
| Thiazole substitution | Increased selectivity |
| Acetonitrile variation | Variable effects |
属性
IUPAC Name |
2-(4-cyclopropyl-1,3-thiazol-2-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2S/c9-4-3-8-10-7(5-11-8)6-1-2-6/h5-6H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXBUEZZXMVHABW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CSC(=N2)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















